molecular formula C13H21N5O2 B1393161 tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1041054-18-5

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B1393161
CAS No.: 1041054-18-5
M. Wt: 279.34 g/mol
InChI Key: KVQHCKUTCGHMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic building block of significant value in medicinal chemistry and drug discovery research. Its structure, featuring a piperazine ring linked to an aminopyrimidine and protected by a Boc (tert-butoxycarbonyl) group, makes it a versatile scaffold for constructing more complex molecules. Recent scientific investigations highlight the application of closely related pyrimidinyl-piperazine derivatives as potent inhibitors of α-glucosidase, a key therapeutic target for managing type 2 diabetes . These chiral derivatives demonstrate exceptional inhibitory activity, outperforming the standard drug acarbose and showing promise as new therapeutic candidates . Furthermore, the piperazine-pyrimidine core is a recognized pharmacophore in early-stage drug development, evidenced by its presence in experimental compounds investigated against bacterial targets like DNA ligase and in patented chemical spaces for novel bioactive molecules . This reagent serves as a critical intermediate for researchers synthesizing compound libraries for high-throughput screening and for the rational design of potential pharmaceuticals targeting various enzymes and receptors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQHCKUTCGHMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674288
Record name tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041054-18-5
Record name tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Boc-APYP serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting cancer therapy. It has been identified as an important intermediate in the synthesis of palbociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer treatment. The compound's ability to influence cell cycle regulation and apoptosis in cancer cells underscores its significance in oncology.

The biological activity of Boc-APYP is largely attributed to its structural components:

  • Piperazine derivatives : Known for their diverse pharmacological effects, including antibacterial, anticonvulsant, and antidepressant properties.
  • Aminopyrimidine moiety : Compounds containing pyrimidine rings are essential in nucleic acid structures and have been shown to exhibit various biological activities.

Research indicates that Boc-APYP may interact with proteins involved in cell cycle regulation, which is critical for its role as an intermediate in cancer therapies. However, comprehensive studies are needed to fully elucidate its interaction profile and potential side effects when used therapeutically .

Case Studies and Research Findings

Recent studies have explored the optimization of compounds similar to Boc-APYP for enhanced potency and pharmacokinetic properties. For instance, research on ERK5 inhibitors has demonstrated how modifications to the chemical structure can lead to improved selectivity and efficacy against specific biological targets . These findings highlight the ongoing efforts to develop more effective therapeutic agents based on piperazine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, it interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparisons with similar compounds :

  • tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (similarity: 0.67): Synthesized via analogous coupling but lacks the pyrimidine ring, simplifying purification .
  • tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate : Requires brominated pyrimidine precursors and specialized catalysts (e.g., XPhos), increasing synthetic complexity .

Structural Features and Crystallography

The compound’s piperazine ring adopts a chair conformation , with the tert-butyl group bisectional and the pyrimidine substituent equatorial . Key structural attributes:

  • Intramolecular hydrogen bonds: The 4-amino group forms O–H⋯N bonds (2.82 Å), enhancing stability .
  • Crystal packing : Supramolecular tapes via π-π interactions (inter-centroid distance: 3.59 Å) and hydrogen-bonded synthons .

Comparisons :

  • tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate: Additional hydroxyphenyl group introduces twisted aromatic rings (dihedral angle: 25.6°), altering packing efficiency .
  • tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate: Methyl and diamino groups increase steric bulk, reducing crystallinity compared to the parent compound .

Stability and Degradation

Stability varies significantly among analogs:

  • tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate: Stable in aqueous media due to strong hydrogen bonding .
  • Triazole-containing analogs (e.g., compounds 1a and 1b in ): Degrade in simulated gastric fluid due to labile triazole-methyl linkages .

Comparative Analysis Table

Compound Name Key Substituents Similarity Score Stability Biological Target Synthetic Complexity
This compound 4-Aminopyrimidine 1.00 High Kinases, antimicrobials Moderate
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate 4-Aminophenyl 0.67 Moderate GPCRs Low
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate 5-Bromopyrimidine 0.63 High Anticancer agents High
tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate 4,5-Diamino-3-methylphenyl N/A Moderate DNA-targeting agents Moderate
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate 2-Chloropyrimidine 0.66 High Kinase inhibitors Moderate

Biological Activity

tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate (CAS Number: 1041054-18-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H21N5O2
  • Molecular Weight : 279.338 g/mol
  • CAS Number : 1041054-18-5

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong anti-proliferative activity .
  • Selectivity Towards Cancer Cells : Notably, the compound exhibited a nearly 20-fold selectivity for cancerous cells compared to non-cancerous cells (MCF10A), suggesting a favorable therapeutic window for targeting malignant cells while sparing normal tissues .
  • Matrix Metalloproteinase Inhibition : It has been identified as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer metastasis .

Biological Activity Data

Activity Cell Line IC50 (μM) Selectivity Index
Inhibition of Cell ProliferationMDA-MB-231 (TNBC)0.126High
Inhibition of Cell ProliferationMCF10A (non-cancer)>2.5Low
MMP Inhibition---

Case Study 1: Anti-Cancer Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of lung metastasis compared to control compounds such as TAE226. This suggests its potential as a therapeutic agent for metastatic breast cancer .

Case Study 2: Mechanistic Insights

Further investigations revealed that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells by activating caspase pathways. Specifically, it increased caspase 9 levels significantly in treated samples compared to controls, indicating a mechanism involving programmed cell death .

Q & A

Basic Research Questions

What are the common synthetic routes for tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Nucleophilic substitution between 4-aminopyrimidine derivatives and piperazine intermediates under basic conditions (e.g., using triethylamine in dichloromethane or THF) .
  • Step 2 : Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen to stabilize the intermediate .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) for reaction completion .
  • Key reagents : tert-Butyl chloroformate for Boc protection and Pd catalysts for cross-coupling reactions in pyrimidine functionalization .

Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine/pyrimidine protons (δ 3.0–8.5 ppm). Coupling patterns resolve substitution positions on the pyrimidine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C13_{13}H22_{22}N4_4O2_2) and detects fragmentation patterns (e.g., loss of the Boc group at m/z ~57) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the carbonyl group in the Boc moiety .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DOE) : Vary parameters like temperature (20–80°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., Pd(PPh3_3)4_4 at 1–5 mol%) to identify optimal conditions .
  • In-line Analytics : Use HPLC or UPLC to monitor intermediate stability and byproduct formation during Boc protection or pyrimidine coupling .
  • Green Chemistry Approaches : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact without compromising yield .

How do structural modifications influence biological activity in related piperazine-pyrimidine derivatives?

  • Case Study : Replacing the 4-aminopyrimidine group with a 4-chloro or 4-cyano moiety alters receptor binding affinity. For example:

    SubstituentBiological Activity (Example Target)Source
    4-AminoKinase inhibition (EGFR IC50_{50} ~50 nM)
    4-ChloroAntimicrobial (MIC ~2 µg/mL vs. S. aureus)
  • Mechanistic Insight : The amino group enhances hydrogen bonding with ATP-binding pockets, while electron-withdrawing groups (e.g., Cl, CN) improve metabolic stability .

How can computational methods predict the compound’s reactivity or binding modes?

  • Docking Studies : Use Schrödinger Maestro or AutoDock to model interactions with targets like kinases or GPCRs. Focus on the pyrimidine ring’s π-π stacking and the Boc group’s steric effects .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack during synthesis .
  • MD Simulations : Assess stability of the Boc group under physiological conditions (pH 7.4, 310 K) to guide prodrug design .

How to resolve contradictions in spectral data or crystallographic results?

  • Ambiguous NMR Peaks : Compare experimental 1^1H NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to assign overlapping signals .
  • Crystallographic Challenges : If X-ray diffraction yields poor resolution (<1.5 Å), employ SHELXL for refinement or use synchrotron radiation for high-resolution data .
  • Case Example : In tert-butyl piperazine derivatives, disorder in the Boc group is common; apply restraints (e.g., SIMU/DELU in SHELXL) to improve model accuracy .

What strategies mitigate decomposition during storage or biological assays?

  • Stability Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation pathways (e.g., Boc deprotection or pyrimidine oxidation) .
  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent light/oxygen-induced degradation .

Methodological Considerations

How to design SAR studies for this compound class?

  • Library Synthesis : Prepare analogs with variations in the pyrimidine (e.g., 4-NH2_2, 4-Cl, 4-OCH3_3) and piperazine (e.g., N-methyl, N-acetyl) groups .
  • Assay Selection : Prioritize enzyme inhibition (e.g., kinase panels) and cellular cytotoxicity (e.g., MTT assays) to correlate structure with activity .

What crystallographic techniques elucidate polymorphism or solvate formation?

  • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., intramolecular O–H⋯N bonds in hydroxy-pyrimidine derivatives) and packing motifs .
  • Powder XRD : Detect polymorphic forms (e.g., Form I vs. Form II) by comparing experimental patterns with simulated data from Mercury CSD .

How to address discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate Force Fields : Adjust partial charges or torsional parameters in docking software to better model flexible regions (e.g., the piperazine ring) .
  • Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and validate in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.